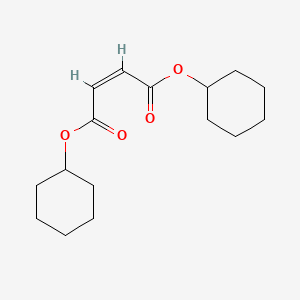
Dicyclohexyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl maleate is an organic compound with the molecular formula C₁₆H₂₄O₄. It is an ester derived from maleic acid and cyclohexanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl maleate typically involves a two-step process:
Reaction of Maleic Acid with Cyclohexylamine: Maleic acid reacts with cyclohexylamine to form cyclohexyl maleate.
Transesterification: Cyclohexyl maleate undergoes transesterification with excess cyclohexanol to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl maleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Dicyclohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dicyclohexyl maleate involves its interaction with specific molecular targets and pathways. It can act as a reactant or catalyst in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl malonate: Similar in structure but differs in the functional groups attached to the cyclohexyl rings.
Dicyclohexyl fumarate: Another ester of maleic acid but with different chemical properties.
Uniqueness
Dicyclohexyl maleate is unique due to its specific ester linkage and the presence of cyclohexyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
621-13-6 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
dicyclohexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11- |
Clé InChI |
BLKQQTCUGZJWLN-QXMHVHEDSA-N |
SMILES isomérique |
C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2 |
SMILES canonique |
C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


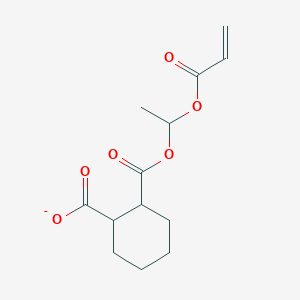
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
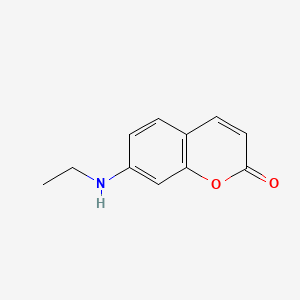


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
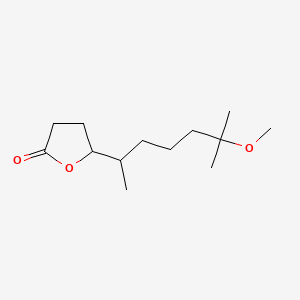
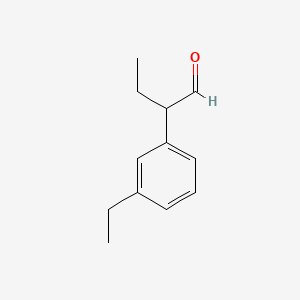
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
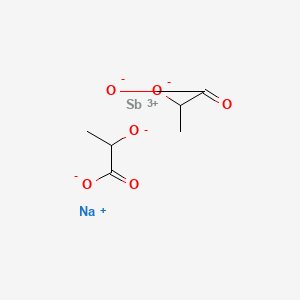
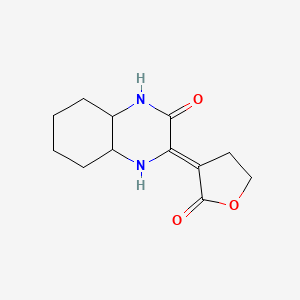
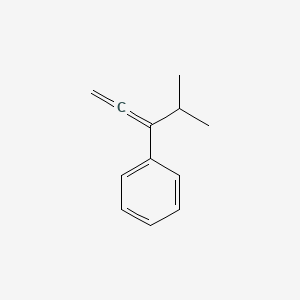
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
